4-methyl-N-(2-nitrophenyl)-5-phenyl-3-thiophenecarboxamide

Description

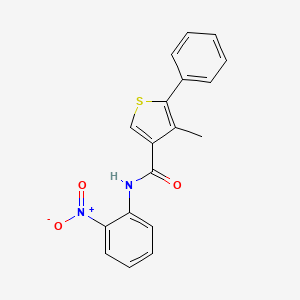

4-Methyl-N-(2-nitrophenyl)-5-phenyl-3-thiophenecarboxamide is a thiophenecarboxamide derivative characterized by a central thiophene ring substituted with methyl (C1), phenyl (C5), and a carboxamide group linked to a 2-nitrophenyl moiety.

Properties

IUPAC Name |

4-methyl-N-(2-nitrophenyl)-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c1-12-14(11-24-17(12)13-7-3-2-4-8-13)18(21)19-15-9-5-6-10-16(15)20(22)23/h2-11H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGBAWCZEZFFDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-305251 typically involves a series of organic reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of WAY-305251 may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often incorporating green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

WAY-305251 can undergo various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of WAY-305251 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from the reactions of WAY-305251 depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that thiophene carboxamide derivatives, including this compound, possess significant antibacterial and antifungal properties. Studies have shown that related compounds demonstrate efficacy against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis .

Antitubercular Properties

Notably, derivatives similar to 4-methyl-N-(2-nitrophenyl)-5-phenyl-3-thiophenecarboxamide have been identified as potential antitubercular agents. For instance, compounds like 7947882 and 7904688 have been shown to inhibit the activity of M. tuberculosis by targeting the CTP synthetase (PyrG) and pantothenate kinase (PanK), crucial enzymes in bacterial metabolism . This multitarget approach enhances the likelihood of overcoming drug resistance.

Anticancer Potential

Emerging studies suggest that thiophene derivatives may exhibit anticancer properties. The structural features of these compounds allow for interactions with cellular targets involved in cancer progression. Preliminary data indicate that they can induce apoptosis in cancer cell lines, though further research is necessary to elucidate the mechanisms involved .

Case Studies

- Antimycobacterial Activity Study:

-

Anticancer Activity Evaluation:

- Objective: To assess the cytotoxic effects on cancer cell lines.

- Results: Preliminary results indicated significant cytotoxicity against breast and lung cancer cell lines, warranting further investigation into its mechanisms .

Mechanism of Action

The mechanism of action of WAY-305251 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related thiophenecarboxamide derivatives:

Key Observations:

- Electron-withdrawing groups : The 2-nitrophenyl group in the target compound and CAS 339015-25-7 enhances stability but may reduce aqueous solubility compared to morpholinyl-containing analogs .

- Molecular weight : The target compound (338.38 g/mol) is lighter than chloro- and morpholinyl-substituted analogs, which may influence bioavailability and dosing .

Formulation Considerations

- Solubility : The target compound’s low solubility (inferred from nitro and phenyl groups) may necessitate solubilizers (e.g., cellulose derivatives) or pseudo-emulsifiers, as seen in –5 .

- Polymorphism : Unlike the 5-chloro analog in , the target compound’s simpler structure may reduce polymorphism risks, simplifying manufacturing .

Biological Activity

4-methyl-N-(2-nitrophenyl)-5-phenyl-3-thiophenecarboxamide is a compound belonging to the class of thiophene carboxamide derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H14N2O3S

- Molecular Weight : 302.35 g/mol

- CAS Number : 82978-00-5

The presence of a thiophene ring, a carboxamide group, and a nitrophenyl substituent contributes to its biological activity through various intermolecular interactions.

Research indicates that compounds with thiophene structures often exhibit activity against various pathogens, particularly Mycobacterium tuberculosis (Mtb). The mechanisms of action may involve:

- Inhibition of DNA and RNA Synthesis : Thiophene derivatives can disrupt nucleotide biosynthesis pathways, leading to impaired bacterial growth.

- Targeting Specific Enzymes : Some studies suggest that these compounds can interact with enzymes crucial for bacterial survival, such as PyrG in Mtb, inhibiting their function and leading to cell death .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against Mtb. In phenotypic screening, it was found active against both replicating and non-replicating states of Mtb. The mechanism involves the activation by the monooxygenase EthA, which converts the compound into its active form that inhibits nucleotide synthesis .

Cytotoxicity Studies

Cytotoxicity assays have shown that while the compound is effective against bacterial cells, it exhibits varying levels of toxicity towards mammalian cells. This selectivity is crucial for its potential therapeutic applications. A study reported that at certain concentrations, the compound effectively reduces bacterial load without significantly harming human cell lines .

Case Studies

- Study on Mycobacterium tuberculosis Resistance

- Structure-Activity Relationship (SAR) Analysis

- A SAR analysis indicated that modifications to the nitrophenyl substituent could enhance biological activity. Variants of the compound were synthesized and tested for their efficacy against Mtb, revealing that specific structural changes led to improved potency.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.